(-)-Pinidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

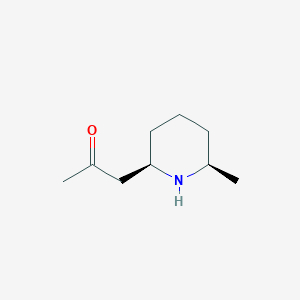

(-)-pinidinone is a citraconoyl group. It has a role as a metabolite.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of (-)-Pinidinone and its derivatives. For instance, research on piperidine alkaloids derived from Picea abies (Norway spruce) indicated that certain piperidine compounds exhibit antibacterial activity against Streptococcus equi subsp. equi. The minimum inhibitory concentration (MIC) for these compounds was reported at 55 μg/mL, suggesting that this compound may contribute to the antibacterial efficacy observed in these alkaloids .

1.2 Neuropharmacological Effects

Piperidine derivatives, including this compound, have been investigated for their neuropharmacological effects. They are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The structural similarity of this compound to known psychoactive compounds suggests its utility in developing new treatments for conditions such as depression and anxiety .

Synthetic Chemistry Applications

2.1 Synthesis of Complex Molecules

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows chemists to utilize it in the synthesis of more complex molecules through various reactions such as cyclization and functionalization. For example, it has been employed in the synthesis of bicyclic piperidinones via photochemical methods, which can be further transformed into biologically active compounds .

2.2 Chiral Synthesis

The asymmetric synthesis of this compound is significant in producing enantiomerically pure compounds for pharmaceutical applications. Biocatalytic methods have been explored to achieve high enantiomeric excess (ee) in the synthesis of related piperidine derivatives, showcasing the compound's role in developing chiral drugs .

Biological Research Applications

3.1 Genetic Studies on Alkaloid Production

Research examining genetic variation in piperidine alkaloids within Pinus ponderosa has provided insights into the biosynthetic pathways that produce compounds like this compound. Understanding these pathways can facilitate the development of enhanced strains for increased alkaloid production, which is essential for both ecological studies and pharmaceutical applications .

3.2 Ecological Role

This compound and its related alkaloids play a crucial role in plant defense mechanisms against herbivores and pathogens. Their presence in coniferous species suggests an evolutionary advantage, contributing to the survival of these plants in competitive environments .

| Compound | Source | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 1,6-Dehydropinidine | Picea abies | 55 | Antibacterial |

| This compound | Synthetic Derivative | TBD | Neuropharmacological |

| Epidihydropinidine | Picea abies | TBD | Antibacterial |

Case Study: Neuropharmacological Evaluation

A study focused on evaluating the neuropharmacological effects of this compound revealed its potential interaction with serotonin receptors, suggesting a mechanism that could lead to antidepressant-like effects. This study utilized various animal models to assess behavioral changes following administration of this compound, indicating promising results for future therapeutic development.

Analyse Des Réactions Chimiques

1.1. Regioselective Wacker–Tsuji Oxidation and Diastereoselective Reduction

A streamlined synthesis of (-)-pinidinone (3 ) was achieved using (S)-epichlorohydrin (7 ) as the starting material . Key steps include:

-

Regioselective Wacker–Tsuji oxidation of alkenylazides (10 , 14 ) to form cyclic imine intermediates.

-

Diastereoselective reduction of imine 11 using NaBH(OAc)₃, yielding a 9:1 dr (diastereomeric ratio) for the critical 2,6-disubstituted piperidine framework .

| Step | Reagents/Conditions | Yield (%) | Key Outcome |

|---|---|---|---|

| 1 | Wacker–Tsuji oxidation (PdCl₂, CuCl, O₂) | 85 | Formation of cyclic imine 11 |

| 2 | NaBH(OAc)₃, AcOH, CH₂Cl₂ | 78 | Diastereoselective reduction (dr = 9:1) |

| 3 | Deprotection (HCl, MeOH) | 92 | Final product this compound (3 ) |

1.2. Stereoselective α-Amino Allylation and Grubbs Metathesis

An alternative method employs ethyl acetoacetate as the starting material, featuring :

-

Stereoselective α-amino allylation of aldehydes with (S)-tert-butanesulfinamide and allyl bromide.

-

Grubbs olefin cross-metathesis to construct the piperidine ring.

| Step | Key Reaction | Yield (%) | Selectivity |

|---|---|---|---|

| 1 | α-Amino allylation (In, Et₃Al) | 76 | >98% ee |

| 2 | Grubbs metathesis (2nd generation) | 68 | trans-selectivity |

| 3 | Deprotection (HCl) | 89 | This compound |

This approach highlights the utility of organometallic catalysis for constructing chiral centers .

2.1. Transaminase-Imine Reductase Cascades

In chemo-enzymatic syntheses, this compound derivatives are accessed via:

-

Transaminase-catalyzed amination of ketones to form imine intermediates (e.g., 4 ) .

-

Imine reductase (IRED)-mediated reduction to yield cis- or trans-piperidines. For example:

2.2. Biosynthetic Correlation in Picea abies

This compound is linked to early cis-piperidine alkaloids in Picea abies, showing strong correlations with euphococcinine (r = 0.769) and pinidinone (r = 0.758) . This suggests shared biosynthetic precursors, though environmental factors (e.g., UV-B, temperature) do not significantly alter its abundance .

Challenges and Side Reactions

Propriétés

Formule moléculaire |

C9H17NO |

|---|---|

Poids moléculaire |

155.24 g/mol |

Nom IUPAC |

1-[(2R,6R)-6-methylpiperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3/t7-,9-/m1/s1 |

Clé InChI |

PLVQSRXCDPEDHN-VXNVDRBHSA-N |

SMILES |

CC1CCCC(N1)CC(=O)C |

SMILES isomérique |

C[C@@H]1CCC[C@@H](N1)CC(=O)C |

SMILES canonique |

CC1CCCC(N1)CC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.